molecular formula C10H14N2O B1483951 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol CAS No. 2091733-22-9

3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

Cat. No. B1483951
CAS RN: 2091733-22-9
M. Wt: 178.23 g/mol
InChI Key: QJZOQBWNXXYYHX-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, also known as tert-Butyl Propynyl Pyrazol-5-ol (TBP-Pyrazol-5-ol) is a heterocyclic organic compound that has a wide range of applications in scientific research and laboratory experiments. TBP-Pyrazol-5-ol is a colorless solid that can be synthesized from propargyl bromide, potassium carbonate, and hydrazine hydrate. It is used as a versatile intermediate in organic synthesis, with its derivatives being used in a wide range of applications, including as antifungal agents, inhibitors of enzymes, and as a component of inks and dyes.

Scientific Research Applications

Synthesis and Chemical Reactivity

Derivatives of this chemical have been synthesized as intermediates for targeted molecules, demonstrating their importance in synthetic chemistry. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate plays a crucial role in the synthesis route of an mTOR targeted PROTAC molecule, showcasing a high yield under optimized conditions (Qi Zhang et al., 2022). Additionally, ambient-temperature synthesis techniques have been developed for related compounds, providing efficient and practical synthetic pathways (Diana Becerra et al., 2021).

Molecular Structure and Crystallography

Studies have detailed the molecular structure of related pyrazole compounds, revealing intricate hydrogen-bonded chains and aggregates, as well as cooperative hydrogen bonding leading to specific molecular dimers (R. Abonía et al., 2007). These findings underline the compound's utility in structural chemistry and its potential in designing materials with desired properties.

Fungicidal Activity

Research into pyrazole derivatives has also explored their fungicidal activities. Novel compounds synthesized from related chemical frameworks have displayed moderate to excellent fungicidal activities against various pathogens, highlighting their potential in agricultural applications (H. Mao et al., 2013).

Mechanoluminescence and OLEDs

Derivatives have been utilized in the development of mechanoluminescent materials and efficient white OLEDs, indicating their significant potential in material sciences and electronics. For instance, Pt(II) complexes bearing pyridinyl pyrazolate chelates have shown remarkable mechanoluminescence and high efficiency in OLED applications (Li-min Huang et al., 2013).

Catalysts in Chemical Synthesis

The chemical framework of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol and its analogs have been employed as ligands in catalytic systems, demonstrating their versatility in facilitating various chemical transformations. This includes their use in hydrogenation reactions and the asymmetric synthesis of functionalized compounds, suggesting a wide applicability in fine chemical and pharmaceutical synthesis (Gershon Amenuvor et al., 2016).

properties

IUPAC Name

5-tert-butyl-2-prop-2-ynyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-5-6-12-9(13)7-8(11-12)10(2,3)4/h1,7,11H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZOQBWNXXYYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(N1)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
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3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
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3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Reactant of Route 5
3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol
Reactant of Route 6
3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

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